molecular formula C16H20N2O3S2 B15107633 N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B15107633
M. Wt: 352.5 g/mol
InChI Key: DOBCAZWFPRDXNS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a bicyclic sulfone-containing heterocyclic compound with a fused tetrahydrothieno-thiazole core. The molecule features a (2Z)-configured imine group conjugated with a 3-methylphenyl substituent and a butanamide side chain.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H20N2O3S2/c1-3-5-15(19)17-16-18(12-7-4-6-11(2)8-12)13-9-23(20,21)10-14(13)22-16/h4,6-8,13-14H,3,5,9-10H2,1-2H3

InChI Key

DOBCAZWFPRDXNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the thiophene ring through a cyclization reaction. The final step involves the addition of the butanamide side chain under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic systems reported in the evidence, including thiazolo[3,2-a]pyrimidines, [1,3,4]-thiadiazoles, and triazole derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents / Features
Target Compound C₁₈H₂₁N₃O₃S₂ 407.51 Not reported Not reported 5,5-Dioxido tetrahydrothieno-thiazole, (Z)-imine, 3-methylphenyl, butanamide
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.38 243–246 68 Trimethylbenzylidene, cyano, thiazolo-pyrimidine
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 213–215 68 Cyanobenzylidene, cyano, thiazolo-pyrimidine
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 392.48 200 82 3-Methylphenyl, dimethylamino acryloyl, benzamide, [1,3,4]-thiadiazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-[1,3,4]-thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 290 80 Acetylpyridinyl, benzamide, [1,3,4]-thiadiazole

Key Findings

Ring Systems and Reactivity: The target compound’s tetrahydrothieno-thiazole core is distinct from the thiazolo-pyrimidine (e.g., 11a, 11b) and [1,3,4]-thiadiazole (e.g., 4g, 8a) systems. The sulfone group in the target compound may enhance metabolic stability compared to non-oxidized sulfur analogs . Thiazolo-pyrimidines (11a, 11b) exhibit strong electron-withdrawing cyano groups, which stabilize the conjugated imine system and improve crystallinity (m.p. >200°C) .

Substituent Effects :

  • The 3-methylphenyl group in the target compound is analogous to substituents in 4g , but the butanamide chain introduces a flexible aliphatic moiety absent in other analogs. This may influence pharmacokinetic properties like solubility and membrane permeability.
  • Compounds with benzamide substituents (e.g., 4g, 8a) show higher melting points (200–290°C) due to intermolecular hydrogen bonding, suggesting similar behavior for the target compound .

Synthetic Yields :

  • Thiazolo-pyrimidines (11a, 11b) and [1,3,4]-thiadiazoles (4g, 8a) are synthesized in moderate to high yields (68–82%) via cyclocondensation or nucleophilic substitution, indicating feasible scalability for the target compound .

Spectroscopic Signatures :

  • The (Z)-imine configuration in the target compound is supported by ^1H-NMR data from analogs (e.g., δ 7.94–8.01 ppm for =CH in 11a, 11b) . IR peaks near 2,200 cm⁻¹ (C≡N in 11a, 11b) and 1,600–1,700 cm⁻¹ (C=O in 4g, 8a) are characteristic of related functionalities .

Research Implications

  • Structural analogs with cyano or benzamide groups (e.g., 11b, 8a) demonstrate bioactivity in kinase inhibition or antimicrobial assays, suggesting possible therapeutic applications for the target molecule .

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